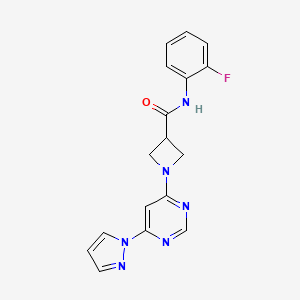![molecular formula C19H18N2O3S B2622848 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol CAS No. 859090-64-5](/img/structure/B2622848.png)
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Mecanismo De Acción
The mechanism of action of BMT-1 is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and inflammation. BMT-1 has been found to inhibit the activity of several enzymes that are involved in these pathways, including the protein kinase CK2 and the enzyme COX-2.
Biochemical and Physiological Effects:
BMT-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMT-1 has also been found to decrease the production of several inflammatory cytokines, including TNF-alpha and IL-6. In addition, BMT-1 has been found to decrease the expression of several genes that are involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMT-1 has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be produced in high yields. BMT-1 has also been found to be stable under a variety of conditions, making it a useful tool for studying the effects of different treatments on cancer cells and inflammation. However, one limitation of BMT-1 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for research on BMT-1. One area of interest is the development of BMT-1 analogs that have improved anti-cancer and anti-inflammatory properties. Another area of interest is the study of BMT-1 in combination with other treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanism of action of BMT-1 and its effects on different signaling pathways in cancer cells and inflammation.
Métodos De Síntesis
The synthesis of BMT-1 involves several steps, including the reaction of 5-bromo-2-nitrobenzaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with benzyl mercaptan and imidazole to produce BMT-1. This synthesis method has been optimized to produce high yields of pure BMT-1.
Aplicaciones Científicas De Investigación
BMT-1 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells. BMT-1 has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-11-16-9-20-19(25-12-14-4-2-1-3-5-14)21(16)10-15-6-7-17-18(8-15)24-13-23-17/h1-9,22H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJNSBEPMXLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)
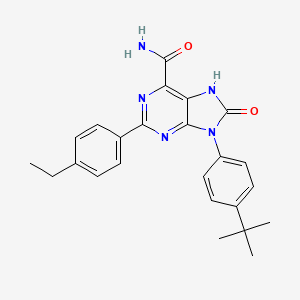
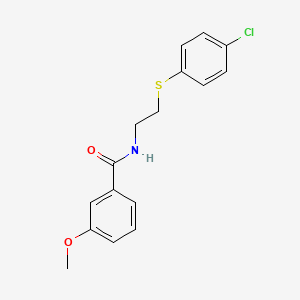
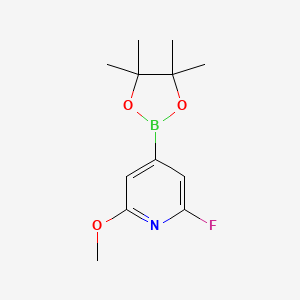
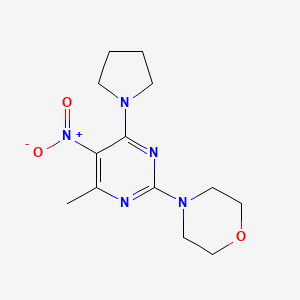
![(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2622775.png)
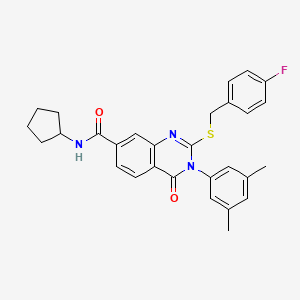
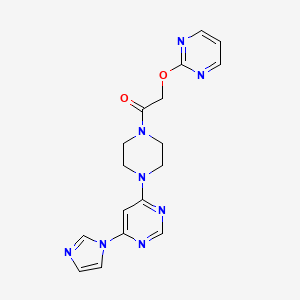
![Methyl 2-chloro-5-{[2-(thiophen-2-yl)pyrrolidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2622779.png)
![N-(4-bromo-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2622780.png)
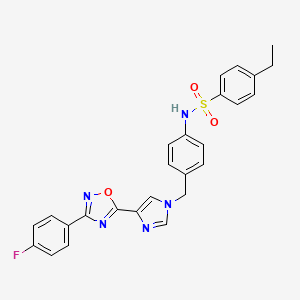
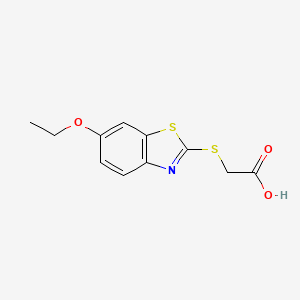
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2622784.png)
